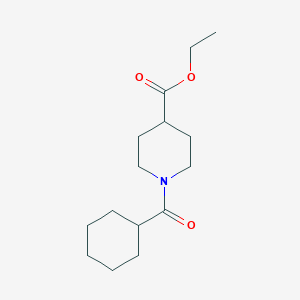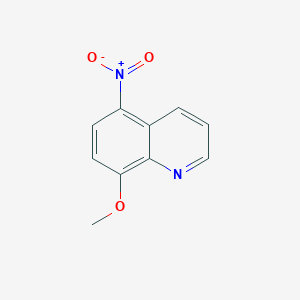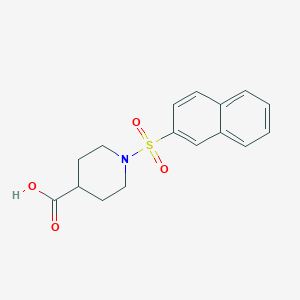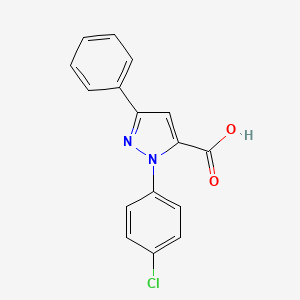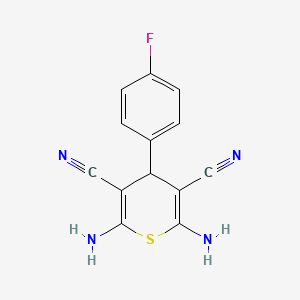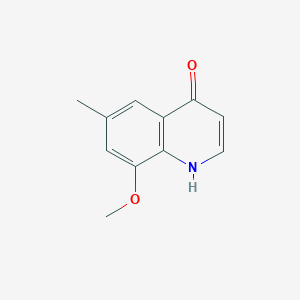
8-Methoxy-6-methylquinolin-4-ol
概要
説明
8-Methoxy-6-methylquinolin-4-ol is a chemical compound with the molecular formula C11H11NO21. It is a derivative of quinoline, a class of compounds that have been found to have various biological and pharmaceutical activities2.
Synthesis Analysis
The synthesis of quinoline derivatives, including 8-Methoxy-6-methylquinolin-4-ol, has been the subject of many studies due to their versatile applications in industrial and synthetic organic chemistry3. A structure-based rational drug design approach was used to synthesize a series of 4-((8-hydroxy-2-methylquinolin-4-yl)amino)benzoylhydrazone derivatives4.
Molecular Structure Analysis
The molecular structure of 8-Methoxy-6-methylquinolin-4-ol consists of a benzene ring fused with a pyridine moiety1. The compound has a molecular weight of 189.21 g/mol1. The UV–Vis spectral analysis reveals the π to π* and n to π* electronic transitions of the molecule5.
Chemical Reactions Analysis
The specific chemical reactions involving 8-Methoxy-6-methylquinolin-4-ol are not readily available in the literature. However, quinoline derivatives are known to undergo a wide range of chemical reactions, including nucleophilic substitution reactions6.Physical And Chemical Properties Analysis
The physical and chemical properties of 8-Methoxy-6-methylquinolin-4-ol include a molecular weight of 189.21 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 31. The compound has a topological polar surface area of 38.3 Ų1.科学的研究の応用
1. Spectroscopic Studies and Computational Analyses
8-Methoxy-6-methylquinolin-4-ol, along with its derivatives, has been studied for its spectroscopic properties. Małecki et al. (2010) synthesized and characterized several derivatives using methods like IR, UV–vis, and NMR spectroscopy. They also employed density functional theory (DFT) for optimizing geometries and predicting electronic spectra, indicating the compound's significance in spectroscopic research and computational chemistry (Małecki et al., 2010).
2. Antimicrobial Activities
In the field of antimicrobial research, the derivatives of 8-Methoxy-6-methylquinolin-4-ol have shown promising results. Meyer et al. (2001) investigated 4-amino-8-methylquinolines substituted with hydroxy or methoxy groups, including 8-Methoxy-6-methylquinolin-4-ol, and found them to exhibit slight antibacterial activity against Gram-positive and Gram-negative bacteria (Meyer et al., 2001).
3. Applications in Cancer Diagnosis
Alireza et al. (2019) presented a study where a derivative of 8-Methoxy-6-methylquinolin-4-ol was used in an analytical model to study the interaction between a nano molecule and a two-mode field for diagnosing human cancer cells, tissues, and tumors (Alireza et al., 2019).
4. Antiparasitic Research
Nanayakkara et al. (2008) discussed the antiparasitic activities of 8-Aminoquinoline derivatives, including those related to 8-Methoxy-6-methylquinolin-4-ol. These compounds were found to be effective in animal models of malaria and other parasitic infections, showing their potential in antiparasitic drug development (Nanayakkara et al., 2008).
5. Luminescent Properties
Serdyuk et al. (2012) synthesized derivatives of 8-Methoxy-6-methylquinolin-4-ol and studied their luminescent properties. The study suggests the potential of these compounds in developingfluorescent materials, highlighting their significance in materials science and optical applications (Serdyuk et al., 2012).
6. Antitubercular Agents
Thomas et al. (2011) synthesized quinoline-4-yl-1,2,3-triazoles carrying amides, sulphonamides, and amidopiperazines, starting from a derivative of 8-Methoxy-6-methylquinolin-4-ol. These compounds showed potential as antitubercular agents, indicating the relevance of 8-Methoxy-6-methylquinolin-4-ol in the development of new treatments for tuberculosis (Thomas et al., 2011).
7. Synthesis of Complex Metal Compounds
Kitamura et al. (2000) described a method for synthesizing 2-(substituted methyl)quinolin-8-ols, which includes derivatives of 8-Methoxy-6-methylquinolin-4-ol. These compounds were used to create complex metal compounds, demonstrating their utility in inorganic chemistry and materials science (Kitamura et al., 2000).
Safety And Hazards
The specific safety and hazards information for 8-Methoxy-6-methylquinolin-4-ol is not readily available in the literature. However, it is generally recommended to handle chemical compounds with appropriate safety measures, including wearing suitable personal protective equipment7.
将来の方向性
The future directions for the study of 8-Methoxy-6-methylquinolin-4-ol could include further exploration of its synthesis methods, investigation of its chemical reactions, and examination of its biological and pharmaceutical activities. The compound’s potential for isotopic labeling could also be explored8.
Please note that this information is based on the available literature and may not be fully comprehensive. For more detailed information, please refer to the original sources34612587.
特性
IUPAC Name |
8-methoxy-6-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-5-8-9(13)3-4-12-11(8)10(6-7)14-2/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLHKVAEYHPPGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-6-methylquinolin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



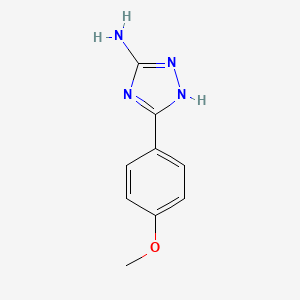
![4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine](/img/structure/B1347445.png)
![4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)-](/img/structure/B1347449.png)
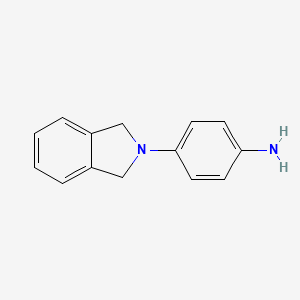
![{4-[(5-Methyl-2-furoyl)amino]phenyl}acetic acid](/img/structure/B1347458.png)
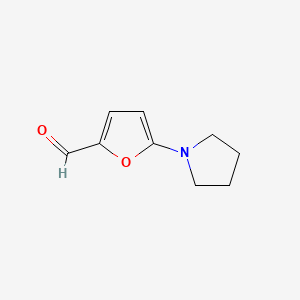
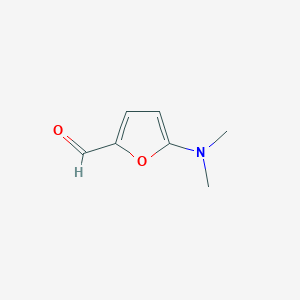
![6-(3,4-dimethoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B1347468.png)
![4-Methyl-5-(2-methyl-1H-indol-3-ylmethyl)-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B1347473.png)
